CP-66713

Descripción general

Descripción

CP-66713 is a chemical compound known for its diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :

Formation of Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.

Chlorination: The quinoxaline derivative is then chlorinated using thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.

Formation of Triazoloquinoxaline: The chlorinated quinoxaline is reacted with phenylhydrazine and sodium acetate in acetic acid to form the triazoloquinoxaline ring system.

Amination: Finally, the compound is aminated using ammonia or an amine source to yield 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

CP-66713 undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazoloquinoxalines, which can exhibit different biological activities depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Neuroscience

CP-66713 has been extensively studied for its role in modulating synaptic plasticity within the central nervous system. Key findings include:

- Long-Term Potentiation (LTP) : Research indicates that this compound inhibits the induction of LTP in hippocampal CA1 neurons, suggesting that activation of A2 receptors is crucial for LTP enhancement. Studies have shown that perfusion with this compound during high-frequency stimulation prevents LTP induction without affecting the population spike amplitude .

- Depotentiation (DP) : The compound facilitates DP of evoked postsynaptic potentials while inhibiting DP of population spikes. This differential effect underscores the complex role of adenosine receptors in synaptic modulation .

Cardiovascular Research

This compound has been utilized to explore the effects of adenosine on vascular smooth muscle tone. Specifically:

- Vasodilation Studies : In cultured bovine retinal pericytes, this compound has been shown to inhibit adenosine-induced relaxation. This finding suggests a potential application in understanding vascular responses and conditions related to retinal health .

Pharmacological Research

The compound's pharmacological profile makes it a candidate for investigating therapeutic interventions:

- Potential Treatments for Neurological Disorders : Given its effects on synaptic plasticity, this compound may have implications for treating conditions such as epilepsy or cognitive disorders where modulation of synaptic strength is beneficial .

Behavioral Studies

This compound has also been evaluated in behavioral models:

- Antidepressant-like Effects : In preclinical studies, compounds similar to this compound have demonstrated reduced immobility in Porsolt's behavioral despair model, indicating potential antidepressant properties .

Table 1: Summary of Key Studies Involving this compound

Mecanismo De Acción

The mechanism of action of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets :

Adenosine Receptors: The compound acts as an antagonist of adenosine A2 receptors, which are involved in various physiological processes, including vasodilation and neurotransmission.

DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death, which is particularly relevant in its anticancer activity.

Comparación Con Compuestos Similares

CP-66713 can be compared with other similar compounds in the triazoloquinoxaline family :

8-Methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Similar structure but with a methyl group instead of a chloro group. It exhibits different biological activities.

8-Cyclopentyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Contains a cyclopentyl group, leading to variations in its pharmacological profile.

8-Bromo-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: The bromo derivative shows different reactivity and biological effects compared to the chloro derivative.

The uniqueness of 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Actividad Biológica

CP-66713, chemically known as 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, is a selective antagonist of the adenosine A2 receptor. This compound has gained significant attention in pharmacological research due to its potential therapeutic applications in various neurological and cardiovascular conditions.

This compound primarily functions as an adenosine A2 receptor antagonist , meaning it competes with endogenous adenosine for binding to the A2 receptor. The binding affinity of this compound for the A2 receptor is characterized by a dissociation constant (K_i) of approximately 22 nM , indicating a relatively high affinity compared to other adenosine receptors . This selectivity allows this compound to influence various physiological processes without significantly interacting with the A1 receptor subtype.

Biological Effects

Research has demonstrated that this compound affects synaptic plasticity, particularly in the hippocampus. In experiments involving guinea pig hippocampal slices, this compound was shown to:

- Facilitate the reversal of long-term potentiation (LTP) while inhibiting population spikes.

- Enhance certain forms of synaptic plasticity while inhibiting others, suggesting its potential utility in treating cognitive disorders and epilepsy .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Receptor Target | Adenosine A2 receptor antagonist |

| Binding Affinity (K_i) | ~22 nM for A2 receptors |

| Effects on Synaptic Plasticity | Facilitates reversal of LTP; inhibits population spikes |

| Potential Therapeutic Applications | Neurological disorders, cognitive enhancement, cardiovascular conditions |

Case Studies and Research Findings

Several studies have characterized the effects of this compound on behavior and physiology:

- Locomotor Activity Study : In a study assessing locomotor depression induced by adenosine analogs, this compound was utilized as an A2-selective antagonist. It demonstrated significant effects on locomotor activity when administered prior to agonists .

- Synaptic Modulation : In vitro studies indicated that this compound could alter synaptic responses in hippocampal neurons, enhancing certain forms of synaptic plasticity while inhibiting others . This nuanced role suggests potential applications in modulating cognitive functions.

- Therapeutic Implications : Given its role as an adenosine A2 receptor antagonist, this compound may have implications for treating conditions such as chronic obstructive pulmonary disease (COPD) and other cardiovascular disorders due to its ability to induce bronchodilation and inhibit platelet aggregation .

Table 2: Comparative Studies on Adenosine Receptor Antagonists

| Compound | Receptor Selectivity | K_i Value (nM) | Key Findings |

|---|---|---|---|

| This compound | A2 selective | 22 | Facilitates LTP reversal; inhibits population spikes |

| Other Compounds | Varies | Varies | Effects on various physiological processes |

Propiedades

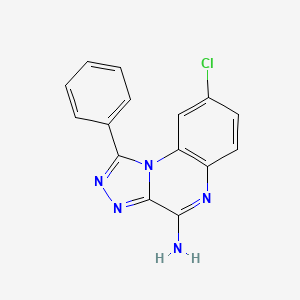

IUPAC Name |

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBENJWAFQLORQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238743 | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91896-57-0 | |

| Record name | CP 66713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.